SIRT5 Inhibitory Potency: Class-Level SAR and Projected Differentiation from the Parent Scaffold
The parent scaffold (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide (Compound 19) inhibited SIRT5 with an IC50 of 9.26 ± 2.09 μM in a fluorescence-based desuccinylase assay. Systematic SAR exploration of the N-phenyl ring revealed that electron-donating substituents generally improved potency: the most potent analog (Compound 37, bearing a 2-fluorobenzonitrile moiety on the amide nitrogen) achieved an IC50 of 5.59 ± 0.75 μM . The target compound incorporates two electron-donating features absent from the parent—the p-tolyl group on the furan ring and the 2,4-dimethyl substitution on the N-phenyl ring—both of which, based on established SAR trends, are predicted to enhance binding affinity relative to the unsubstituted parent scaffold. However, no direct IC50 measurement for CAS 324540-69-4 has been reported in the public literature to date. This evidence gap must be noted: the projected differentiation is a class-level inference grounded in the SAR trajectory of the Liu et al. series, not a direct head-to-head measurement.
| Evidence Dimension | SIRT5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured in published literature; projected to be ≤9.26 μM based on SAR trends favoring electron-donating substituents |
| Comparator Or Baseline | Parent Compound 19 (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide: IC50 = 9.26 ± 2.09 μM; Compound 37: IC50 = 5.59 ± 0.75 μM |
| Quantified Difference | Projected improvement based on electron-donating substituent trends: parent → most potent analog achieved ~1.7-fold potency enhancement; the target compound's dual-electron-donating substitution pattern may further shift potency |
| Conditions | Fluorescence-based SIRT5 desuccinylase activity assay; recombinant human SIRT5; succinyl-lysine substrate; pH and temperature as per Liu et al. 2018 |
Why This Matters
For researchers procuring a SIRT5 inhibitor tool compound, the dual electron-donating substitution pattern of CAS 324540-69-4 makes it a structurally distinct candidate from the published Compound 19 and Compound 37 series, offering a scaffold with potentially differentiated potency that warrants empirical validation in the end user's assay system.
- [1] Liu S, Ji S, Yu Z-J, Wang H-L, Cheng X, Li W-J, Jing L, Yu Y, Chen Q, Yang L-L, Li G-B, Wu Y. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chem Biol Drug Des. 2018;91(1):257–268. DOI: 10.1111/cbdd.13077. View Source
